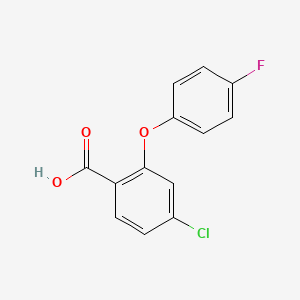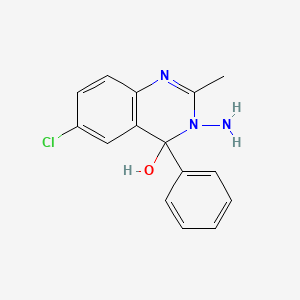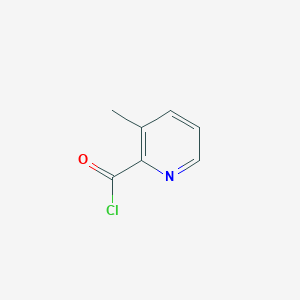
3-Methylpyridine-2-carbonyl chloride
Overview
Description
3-Methylpyridine-2-carbonyl chloride is a chemical compound that is related to various pyridine derivatives, which are of interest due to their potential applications in chemical synthesis and material science. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related pyridine compounds, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of pyridine derivatives can involve various protocols, including novel chlorination methods as seen in the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile . This compound was obtained from a dihydropyridine precursor using Vilsmeier–Haack chlorination, which suggests that similar methods could potentially be applied to synthesize this compound by adapting the chlorination step to the appropriate pyridine substrate.
Molecular Structure Analysis
X-ray analysis is a powerful tool for determining the solid-state structure of pyridine derivatives, as demonstrated by the analysis of the aforementioned chlorinated pyridine compound . The compound was found to crystallize with two independent molecules in the asymmetric unit, which indicates that this compound could also exhibit interesting structural features in the solid state. Spectroscopic techniques such as IR, NMR, and electronic spectroscopy are also essential for studying the structural features of these compounds .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, including prototropic reactions as seen with 3-methylpyridine . In the presence of catalytic alkaline metals, 3-methylpyridine reacts with styrene or butadiene to form alkylated pyridines. This reactivity suggests that this compound might also participate in similar reactions under the right conditions, potentially leading to a range of substituted pyridine derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the absorption and fluorescence maxima of the chlorinated pyridine derivative were observed at specific wavelengths, and the effects of solvents on the emission spectra were investigated . These findings highlight the importance of understanding the optical properties of such compounds, which could be relevant for this compound as well. Additionally, the magnetic properties and crystal structure of cobalt(II) complexes with related pyridine ligands provide insights into the coordination chemistry and electronic properties of pyridine derivatives .
Scientific Research Applications
Synthesis and Chemical Transformations
3-Methylpyridine-2-carbonyl chloride is utilized in chemical synthesis and transformations. For instance, Zhao Bao (2003) discussed various preparation methods of 2-chloro-5-methylpyridine from 3-methylpyridine, including reactions with different chlorinating reagents such as phosphoryl chloride and phosgene, indicating its role in the synthesis of halogenated pyridines, which are valuable in producing pharmaceuticals and agrochemicals (Zhao Bao, 2003).
Catalysis
In the field of catalysis, the compound finds use as a precursor or ligand in the formation of complex metal catalysts. For example, G. Balducci et al. (2015) investigated the coordination of 2,2′-bipyridine to RuII–chlorido–carbonyl precursors, uncovering the role of this compound in forming ruthenium–mono(bipyridine)–carbonyl compounds. These compounds are significant in catalysis, including the reduction of CO2 and water–gas shift reactions, showcasing the compound's utility in environmental catalysis and renewable energy applications (Balducci et al., 2015).
Materials Science
In materials science, derivatives of this compound are explored for their potential in creating new materials. For instance, S. Herringer et al. (2011) synthesized Copper(II) complexes of 2-halo-3-methylpyridine, demonstrating the compound's versatility in generating materials with varying magnetic properties, a study relevant for the development of magnetic and electronic devices (Herringer et al., 2011).
Environmental Science
In environmental science, 3-Methylpyridine derivatives are investigated for their roles in atmospheric chemistry. Zhijian Li et al. (2019) examined the formation of nitrogen-containing organic compounds in secondary organic aerosols through reactions involving 3-methylpyridine, highlighting the environmental implications of these reactions in air quality and climate change (Li et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methylpyridine-2-carbonyl chloride are the enzymes Collagenase 3 and Stromelysin-1 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, including fibrillar collagen, fibronectin, TNC, and ACAN .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . The compound’s interaction with its targets results in changes to the structure and function of the enzymes, affecting their ability to degrade extracellular matrix proteins .
Biochemical Pathways
The action of this compound affects the biochemical pathways involved in the degradation of extracellular matrix proteins . The compound’s interaction with its targets disrupts these pathways, leading to downstream effects on cellular structure and function .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and its overall effect on the body .
Result of Action
The molecular and cellular effects of this compound’s action include changes to the structure and function of the enzymes it targets . These changes can affect the degradation of extracellular matrix proteins, potentially leading to alterations in cellular structure and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For example, the compound is generally associated with processing fossil fuels, such as oil shale or coal . It has also been found in the soluble fractions of crude oil spills and at legacy wood treatment sites . These environmental factors can affect the compound’s stability and its ability to interact with its targets .
Biochemical Analysis
Biochemical Properties
3-Methylpyridine-2-carbonyl chloride plays a significant role in biochemical reactions due to its reactive carbonyl chloride group. This group can readily react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. In biochemical contexts, this compound can interact with various enzymes and proteins. For instance, it can act as an acylating agent, modifying the active sites of enzymes and altering their activity . This compound is known to interact with enzymes involved in the synthesis of pyridine derivatives, which are crucial in various metabolic pathways .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell function by modifying proteins and enzymes through acylation. This modification can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of transcription factors can alter their ability to bind DNA, thereby affecting gene expression . Additionally, this compound can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through acylation reactions. The carbonyl chloride group reacts with nucleophilic sites on biomolecules, such as the amino groups of lysine residues in proteins. This reaction forms a covalent bond, resulting in the modification of the protein’s structure and function . This mechanism can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the acylation of transcription factors can lead to changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 3-methylpyridine-2-carboxylic acid and hydrochloric acid . Over time, this degradation can reduce the compound’s effectiveness in biochemical assays. Long-term studies have shown that the acylation effects of this compound can persist, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modify target enzymes and proteins without causing significant toxicity . At higher doses, it can lead to adverse effects, such as cellular toxicity and organ damage. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced. These effects include oxidative stress, inflammation, and apoptosis in various tissues.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to pyridine metabolism. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s involvement in these pathways can affect metabolic flux and the levels of various metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments. For example, the compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Its distribution within cells can affect its availability for biochemical reactions and its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments, such as the nucleus, where it can modify transcription factors and influence gene expression . Additionally, the compound can be directed to other organelles, such as the mitochondria, where it can affect metabolic processes. Post-translational modifications, such as phosphorylation, can also influence its localization and activity within cells.
properties
IUPAC Name |
3-methylpyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBOTQVVYJUKOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00607972 | |
| Record name | 3-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64588-88-1 | |
| Record name | 3-Methylpyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00607972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



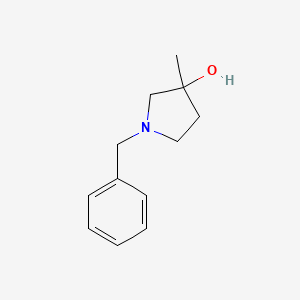

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)


![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)
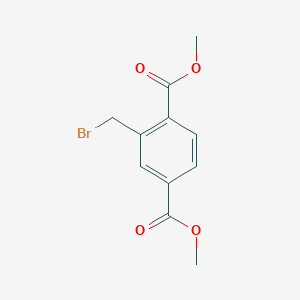
![Pyrimido[1,2-a]benzimidazol-4-ol](/img/structure/B1342327.png)



